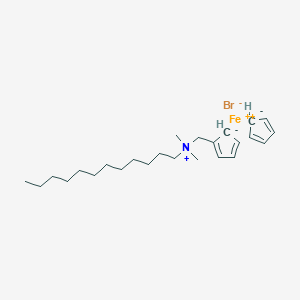
Dodecyl(ferrocenylmethyl)dimethylammonium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl(ferrocenylmethyl)dimethylammonium Bromide is an organometallic compound with the chemical formula C25H42BrFeN. It is characterized by the presence of a ferrocene moiety, which imparts unique electronic properties to the molecule. This compound is typically a light yellow to brown powder or crystalline solid and is soluble in organic solvents such as acetone and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dodecyl(ferrocenylmethyl)dimethylammonium Bromide generally involves the reaction of ferrocenylmethyl iodide with dodecyl dimethylamine in the presence of a base, followed by the addition of sodium bromide to form the bromide salt . The reaction conditions typically include:
Temperature: Room temperature
Solvent: Organic solvents like acetone or ethanol
Base: Commonly used bases include sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with controlled temperature and stirring
Purification: Techniques such as recrystallization or chromatography to ensure high purity
Safety Measures: Proper handling and storage to avoid exposure to moisture and air.
Chemical Reactions Analysis
Types of Reactions: Dodecyl(ferrocenylmethyl)dimethylammonium Bromide undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can revert ferrocenium ions back to ferrocene.
Substitution: The ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like ferric chloride or ceric ammonium nitrate
Reduction: Reducing agents such as sodium borohydride
Substitution: Nucleophiles like hydroxide ions or amines
Major Products Formed:
Oxidation: Formation of ferrocenium salts
Reduction: Regeneration of the ferrocene moiety
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
Dodecyl(ferrocenylmethyl)dimethylammonium Bromide has a wide range of applications in scientific research:
Chemistry: Used as a redox-active surfactant and in the synthesis of other organometallic compounds.
Biology: Employed in the development of biosensors and as a component in enzyme immobilization platforms.
Medicine: Investigated for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in catalysis and as a stabilizer in various industrial processes[][4].
Mechanism of Action
The mechanism of action of Dodecyl(ferrocenylmethyl)dimethylammonium Bromide is primarily based on its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, making it an effective electron transfer agent. This property is exploited in applications such as biosensors, where the compound facilitates electron transfer between enzymes and electrodes .
Comparison with Similar Compounds
Dodecyltrimethylammonium Bromide: Similar structure but lacks the ferrocene moiety.
Ferrocenylmethyltrimethylammonium Bromide: Contains the ferrocene moiety but has a different alkyl chain length.
Uniqueness: Dodecyl(ferrocenylmethyl)dimethylammonium Bromide is unique due to the presence of both a long alkyl chain and a ferrocene moiety. This combination imparts both surfactant properties and redox activity, making it versatile for various applications .
Properties
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethyl-dodecyl-dimethylazanium;iron(2+);bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N.C5H5.BrH.Fe/c1-4-5-6-7-8-9-10-11-12-15-18-21(2,3)19-20-16-13-14-17-20;1-2-4-5-3-1;;/h13-14,16-17H,4-12,15,18-19H2,1-3H3;1-5H;1H;/q;-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJUSUHBFJPPBZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42BrFeN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
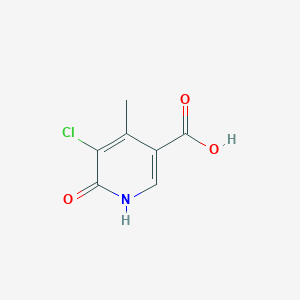
![1,1-Dimethylethyl 3-oxospiro[benzofuran-2(3H),4'-piperidine]-1'-carboxylate](/img/structure/B8191498.png)
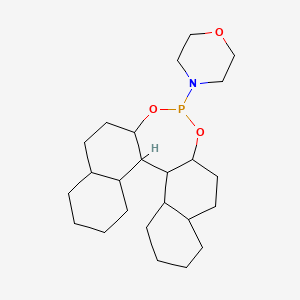
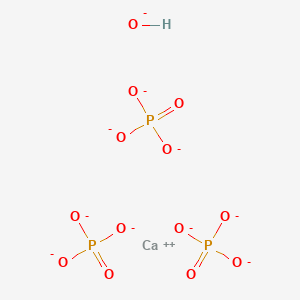
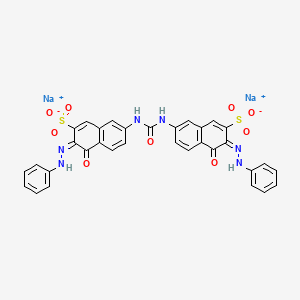
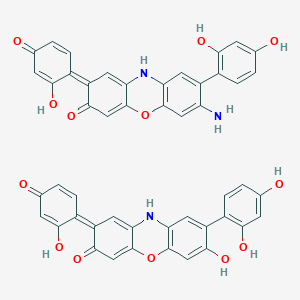
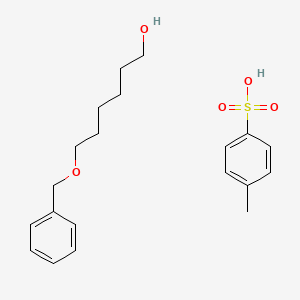
![(9Z)-2,3,16-trihydroxy-18-methoxy-12-methyl-6,13-dioxatricyclo[13.4.0.05,7]nonadeca-1(15),9,16,18-tetraene-8,14-dione](/img/structure/B8191531.png)
![N-[(1S,9S)-11-(3-methoxypropanoyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]-4-phenylbenzamide](/img/structure/B8191543.png)
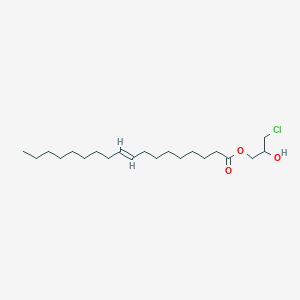
![[4-(Chloromethyl)-2-thiazolyl] Guanidine mono hydrochloride](/img/structure/B8191557.png)
![2-[2-(2-Chloro-4-nitrophenoxy)-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8191564.png)
![9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8191583.png)
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B8191589.png)
